N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide
Brand Name: Vulcanchem
CAS No.: 1023575-31-6
VCID: VC4301346
InChI: InChI=1S/C18H17ClN2O3/c19-15-12-14(21(23)24)8-9-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22)
SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide

CAS No.: 1023575-31-6

Cat. No.: VC4301346

Molecular Formula: C18H17ClN2O3

Molecular Weight: 344.8

* For research use only. Not for human or veterinary use.

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide - 1023575-31-6

Specification

CAS No. 1023575-31-6
Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
IUPAC Name N-(2-chloro-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C18H17ClN2O3/c19-15-12-14(21(23)24)8-9-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22)
Standard InChI Key JQXMQONFEBNCHS-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Introduction

Synthesis

The synthesis of N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide typically involves the following steps:

  • Reaction Components:

    • Starting Materials: 2-chloro-4-nitroaniline and phenylcyclopentyl isocyanate.

    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Conditions:

    • The reaction is conducted at room temperature or slightly elevated temperatures.

    • Stirring ensures uniform mixing and reaction progression.

  • Purification:

    • The crude product is purified using recrystallization or column chromatography to achieve high purity.

This method yields the desired compound with controlled reaction parameters to optimize efficiency and minimize byproducts.

Chemical Reactions

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide undergoes various reactions due to its functional groups:

Reaction TypeConditions/ReagentsProducts
SubstitutionSodium hydroxide or potassium carbonateSubstituted derivatives
ReductionPalladium on carbon (Pd/C) with hydrogen gasAmino derivatives
OxidationPotassium permanganate or chromium trioxideOxidized products (e.g., acids)

These reactions are valuable for modifying the compound's structure for specific applications.

Applications

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research and industry:

  • Synthetic Chemistry:

    • Used as an intermediate in the synthesis of complex organic molecules.

  • Pharmacology:

    • Investigated for potential enzyme inhibition and pharmacological activities.

  • Biological Research:

    • Studied for its interactions with proteins and enzymes, contributing to drug discovery.

  • Industrial Uses:

    • Utilized in specialty chemical production for advanced materials.

Comparison with Related Compounds

Compound NameUnique Features
2-Chloro-4-nitrophenolLacks the phenylcyclopentyl moiety
N-Phenylacetamide derivativesDifferent substitution patterns on aromatic rings
N-(3-Fluoro-4-nitrophenoxy)-phenylacetamideFluorinated analog with distinct biological activity

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide stands out due to its specific structural configuration, which imparts unique reactivity and potential biological activity.

Research Outlook

The compound’s structural features suggest potential as a scaffold for developing novel pharmaceuticals or materials. Further research into its biological activity, including enzyme inhibition mechanisms, could uncover new therapeutic applications.

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